

A Comprehensive Toxicological Profile of Diisodecyl Phthalate (DIDP) in Animal Studies

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Compound of Interest

Compound Name: Diisodecyl phthalate

Cat. No.: B7803319

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Introduction

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester primarily used as a plasticizer in a wide variety of polymer products, particularly polyvinyl chloride (PVC), to impart flexibility and durability. Its widespread use in construction materials, automotive components, and consumer goods necessitates a thorough understanding of its toxicological profile. This technical guide provides an in-depth review of the toxicological data for DIDP derived from animal studies, focusing on toxicokinetics, acute, subchronic, and chronic toxicity, as well as its effects on reproduction, development, and its carcinogenic potential. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic properties of DIDP have been investigated in several animal models, primarily in rats. These studies indicate that the absorption, distribution, metabolism, and excretion of DIDP are dose-dependent and vary by the route of exposure.

Absorption:

- Oral: Following oral administration in rats, the gastrointestinal absorption of DIDP is incomplete and decreases as the dose increases, suggesting a saturable mechanism.^{[1][2]}

[3] At a low dose of 0.1 mg/kg, absorption is approximately 56%, which decreases to 46% at 11.2 mg/kg and further to 17% at a high dose of 1,000 mg/kg.[1]

- Dermal: Dermal absorption is very low in rats. One estimate suggests a maximum of 4% of the applied dose is absorbed over 7 days.[1]
- Inhalation: Inhaled DIDP aerosol appears to be readily absorbed, with an estimated bioavailability of around 75%.[1] An inhalation study in rats showed that approximately 73% of the radioactive dose was cleared after 72 hours, indicating significant absorption via this route.[2]

Distribution: After absorption, DIDP and its metabolites are distributed to various tissues. Following oral or inhalation exposure, the highest concentrations are typically found in the gastrointestinal tract, liver, and kidneys.[1][2] In contrast, after dermal exposure, the majority of the absorbed dose is found in muscle and adipose tissues.[1] DIDP is not significantly accumulated in tissues.[1]

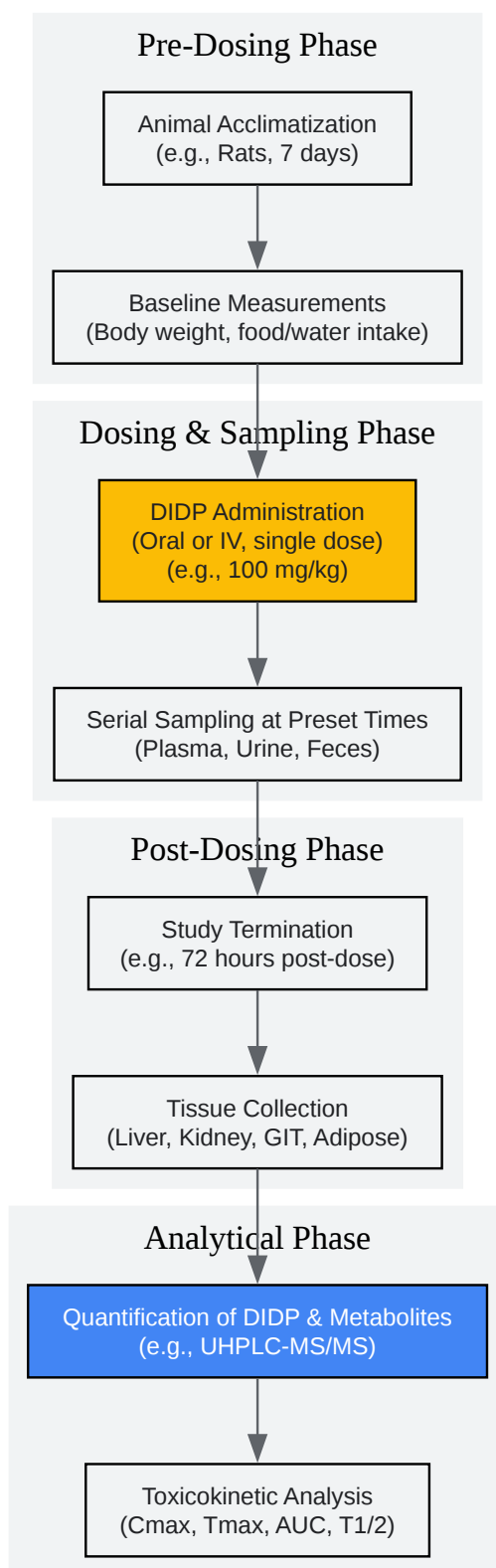
Metabolism: DIDP is rapidly and extensively metabolized.[4] The initial step involves hydrolysis to its monoester, monoisodecyl phthalate (MIDP), and the corresponding alcohol.[5] MIDP is then further oxidized to several metabolites, including mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP).[4]

Excretion: Elimination of DIDP and its metabolites occurs primarily through urine and feces.[1][2] The proportion excreted via each route depends on the dose and route of administration. With increasing oral doses in rats, fecal excretion becomes more predominant.[2] The major metabolite found in urine is MCiNP, suggesting it could serve as a useful biomarker of exposure.[4] In feces, the parent compound DIDP, its monoester MIDP, and the oxidized monoester derivative have been detected.[1] Evidence from a two-generation study also suggests that DIDP can be transferred to offspring through maternal milk.[1]

Quantitative Toxicokinetic Data

Parameter	Species	Route	Dose	Value/Finding	Citation
Absorption	Rat	Oral	0.1 mg/kg	56% absorbed	[1][2][3]
	Rat	Oral	11.2 mg/kg	46% absorbed	[1][2][3]
	Rat	Oral	1000 mg/kg	17% absorbed	[1][2][3]
	Rat	Dermal	N/A	~4% of applied dose in 7 days	[1]
	Rat	Inhalation	N/A	~73-75% bioavailability	[1][2]
Excretion	Rat	Oral	0.1 mg/kg	41% in urine, 57% in feces	[2]
	Rat	Oral	1000 mg/kg	12% in urine, 81% in feces	[2]

Experimental Workflow: Toxicokinetic Study



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Caption: Workflow for a typical single-dose toxicokinetic study in rats.

Acute and Repeated-Dose Toxicity

Acute Toxicity: DIDP exhibits low acute toxicity across all routes of administration.[1] Oral LD50 values in rats are reported to be greater than 29,100 mg/kg and 62,080 mg/kg in two separate studies.[2] The dermal LD50 in rats and rabbits is greater than 2,910 mg/kg, and the 4-hour inhalation LC50 in rats is greater than 12,540 mg/m³. [2][3] DIDP is not considered a skin or eye irritant, nor a skin sensitizer in animal studies.[1][3]

Acute Toxicity Data

Species	Route	Endpoint	Value	Citation
Rat	Oral	LD50	> 29,100 mg/kg	[2][3]
Rat	Dermal	LD50	> 2,910 mg/kg	[3]
Rabbit	Dermal	LD50	> 2,910 mg/kg	[3]
Rat	Inhalation	LC50 (4-hr)	> 12,540 mg/m ³	[2][3]

Repeated-Dose Toxicity: The primary target organ identified in repeated-dose oral studies with DIDP is the liver.[1] Effects on the kidneys have also been observed.

- Subchronic Studies: In a 21-day feeding study in Fischer 344 rats, doses of 1.2% and 2.5% DIDP in the diet (approx. 1000 and 2000 mg/kg/day) caused significant increases in liver and kidney weights.[2][3] Histological examination revealed an increase in the number and size of hepatocyte peroxisomes at the highest dose.[2] A No-Observed-Adverse-Effect Level (NOAEL) was established at 300 mg/kg/day.[2] In a 90-day study, a NOAEL of 60 mg/kg/day was identified in rats based on increases in liver weight and biochemical evidence of peroxisomal proliferation at higher doses.[1][3]
- Chronic Studies: While long-term carcinogenicity studies for DIDP are not available, chronic toxicity has been inferred from studies on similar phthalates like diisononyl phthalate (DINP). [1] For DINP, a 2-year study in rats established an overall NOAEL of 88 mg/kg/day based on increased liver and kidney weights at higher doses.[6]

Summary of Repeated-Dose Oral Toxicity Studies

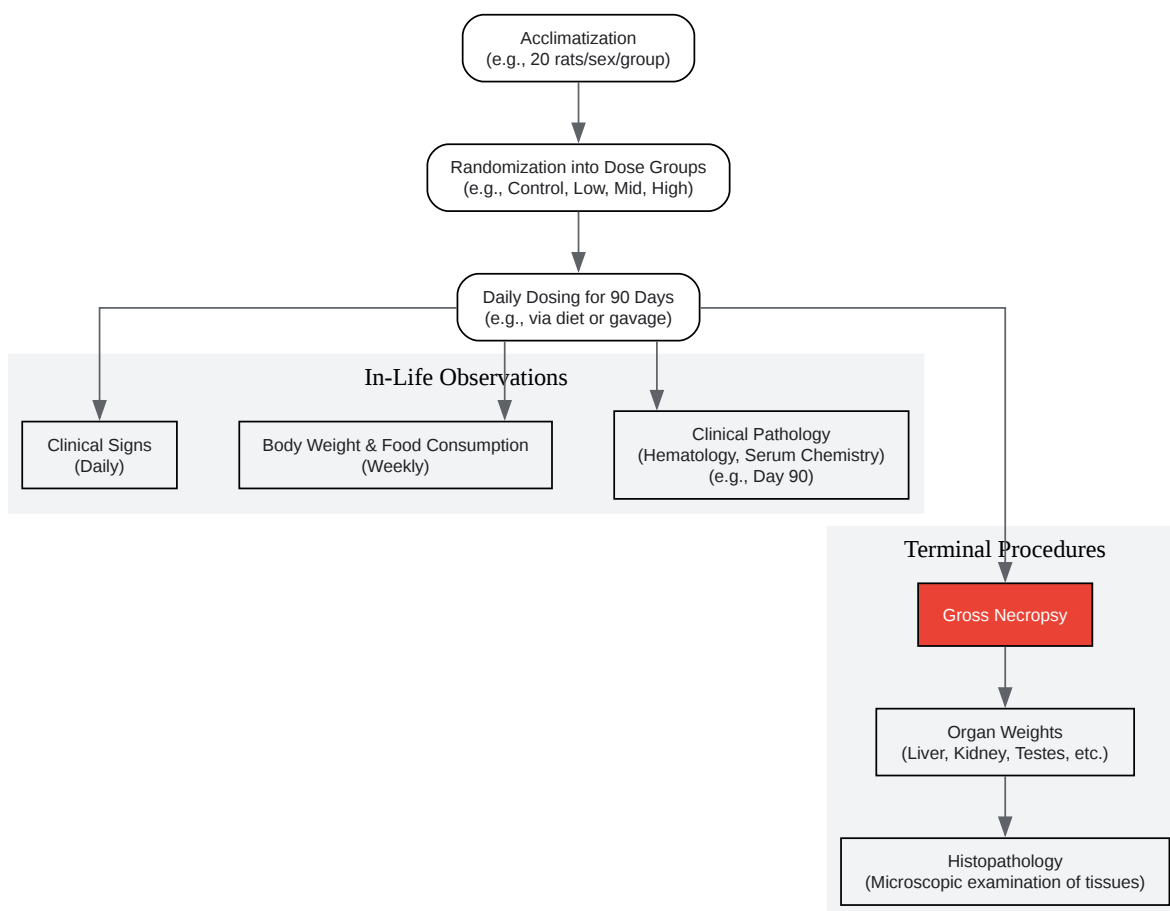
Species/S train	Duration	Doses (mg/kg/day)	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Findings & Target Organs	Citation
Fischer 344 Rat	21 days	~300, 1000, 2000	300 (female)	300 (male)	Increased liver & kidney weights; hepatocyte peroxisomal proliferation. Liver, Kidney	[2] [3]
Rat	90 days	N/A	60	>60	Increased liver weight, peroxisomal proliferation. Liver	[1] [3]
Sprague-Dawley Rat	2 years (Parental)	~15 to 600	N/A	N/A	Decreased body weight, increased liver & kidney weights, peroxisomal proliferation. Liver, Kidney	[7]
Beagle Dog	13 weeks	~15, 75, 300	170 (male), 211	586 (male), 686	Increased liver &	[2]

(female)

(female)

kidney
weights.
Liver,
Kidney

Experimental Workflow: 90-Day Subchronic Toxicity Study



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Caption: General workflow for a 90-day subchronic oral toxicity study in rodents.

Reproductive and Developmental Toxicity

The potential for DIDP to cause reproductive and developmental toxicity has been assessed in multi-generational and developmental studies in rats.

Reproductive Toxicity: In two-generation reproductive toxicity studies in Sprague-Dawley rats with dietary DIDP levels up to 0.8% (approx. 600 mg/kg/day), no adverse effects on fertility or other reproductive function measures were observed.^[7] However, parental animals exhibited systemic toxicity, including decreased body weight and increased liver and kidney weights, consistent with findings in other repeated-dose studies.^[7] The NOAEL for fertility was determined to be 0.8% (approximately 427-927 mg/kg/day).^{[3][7]}

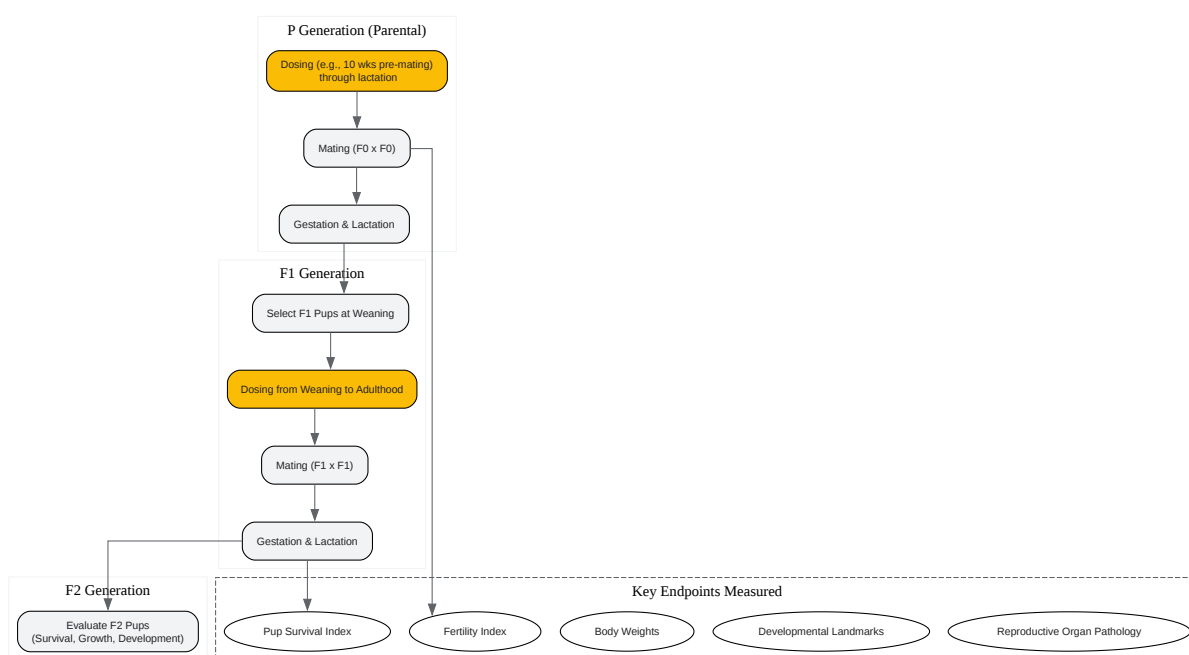
Developmental Toxicity: Developmental effects have been observed, primarily a decrease in offspring survival.^[7] In the two-generation studies, reduced pup survival was noted between postnatal days 1 and 4, an effect that was more pronounced in the F2 generation.^[7] This led to the establishment of a NOAEL for F2 offspring survival of 0.06% (approximately 33-50 mg/kg/day).^{[1][7][8]}

In a standard developmental toxicity study where pregnant rats were administered DIDP by gavage during gestation days 6-15, mild maternal toxicity (reduced weight gain and food consumption) was seen at 1,000 mg/kg/day.^[9] At this maternally toxic dose, an increased incidence of skeletal variations (cervical and rudimentary lumbar ribs) was observed in fetuses.^[9] No evidence of teratogenicity was found.^[9] The developmental NOAEL in this study was established at 500 mg/kg/day.^[9]

Summary of Reproductive and Developmental Toxicity Studies

Study Type	Species	Doses	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Findings	Citation
Two-Generation	Sprague-Dawley Rat	0.02-0.8% in diet (~15-600)	Fertility: ~600F2 Survival: ~33-50	F2 Survival: >50	No effect on fertility. Reduced F2 pup survival. Parental liver/kidney effects.	[1] [7] [8]
Developmental	Sprague-Dawley Rat	100, 500, 1000 (gavage)	Maternal: 500 Developmental: 500	Maternal: 1000 Developmental: 1000	Maternal toxicity and increased fetal skeletal variations at 1000 mg/kg/day.	[9]

Experimental Workflow: Two-Generation Reproductive Toxicity Study



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Caption: Workflow of a two-generation reproductive toxicity study (OECD 416).

Genotoxicity and Carcinogenicity

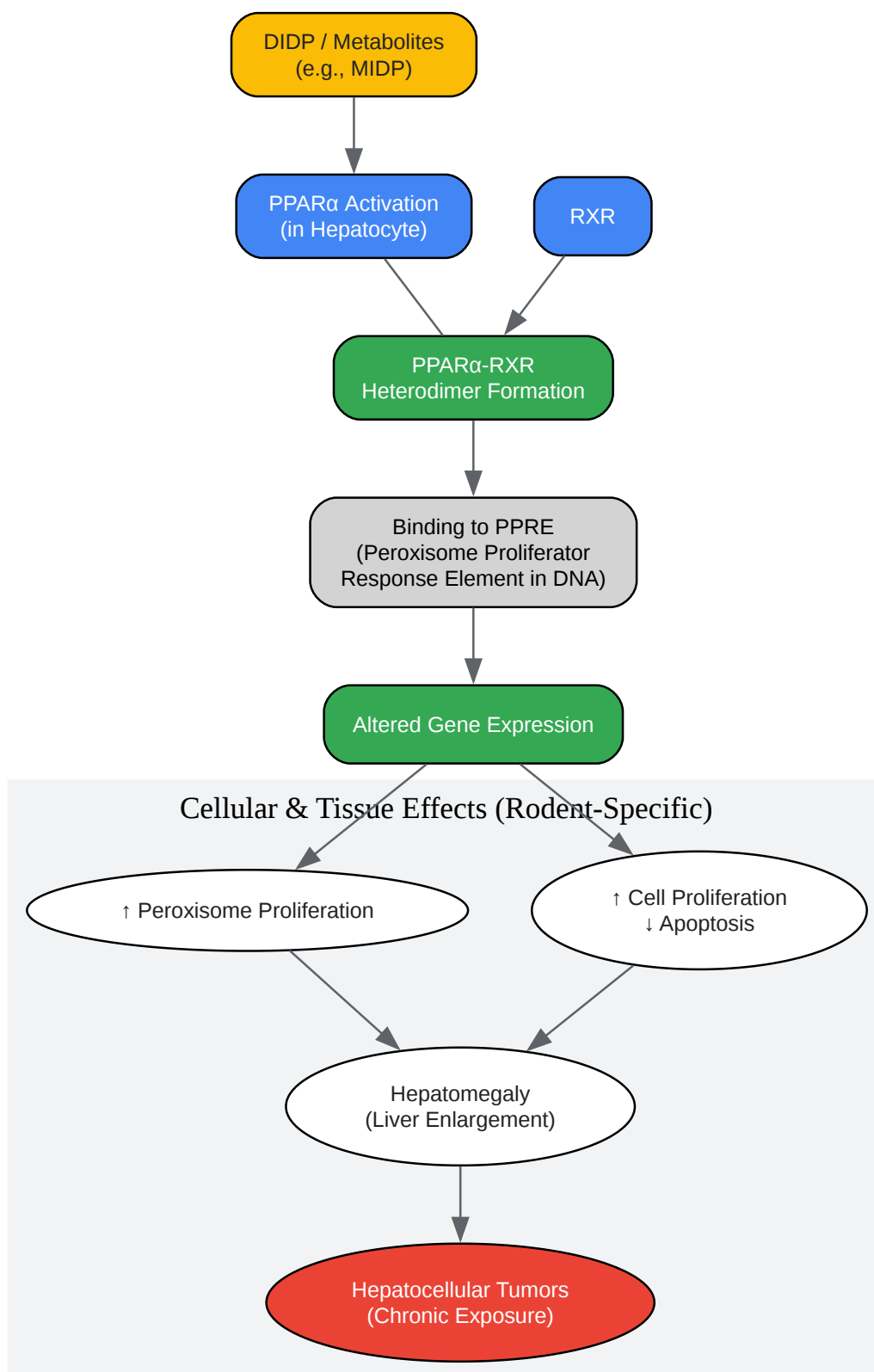
Genotoxicity: DIDP has been evaluated in a range of in vitro and in vivo genotoxicity assays. The results consistently indicate that DIDP is not a genotoxic agent.^[1] It is not mutagenic in bacterial mutation assays (Ames test) and tested negative in a mouse lymphoma assay.^[1] Furthermore, DIDP was not clastogenic in an in vivo mouse micronucleus assay.^[1]

Summary of Genotoxicity Data

Assay Type	System	Metabolic Activation	Result	Citation
Bacterial Reverse Mutation	In vitro (Ames test)	With and without	Negative	^[1]
Mammalian Cell Mutation	In vitro (Mouse Lymphoma)	N/A	Negative	^[1]
Chromosomal Aberration	In vivo (Mouse Micronucleus)	N/A	Negative	^[1]

Carcinogenicity: No long-term carcinogenicity studies have been conducted on DIDP itself.^[1] However, based on data from structurally similar high-molecular-weight phthalates like DINP and DEHP, it is anticipated that DIDP could induce hepatocellular tumors in rodents.^[1]^[10] This effect is widely accepted to be a consequence of peroxisome proliferation, a process to which rodents are particularly sensitive.^[1] The mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR α).^[1] Since PPAR α is expressed at very low levels in humans, the response to peroxisome proliferators is significantly reduced.^[1] Therefore, the liver tumors observed in rodents are not considered relevant for human cancer risk assessment.^[1]

Signaling Pathway: PPAR α -Mediated Hepatotoxicity in Rodents



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